Methyl propyl tetrasulphide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(methyltetrasulfanyl)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S4/c1-3-4-6-8-7-5-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHQQGRHGUQYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSSSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236151 | |
| Record name | Methyl propyl tetrasulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87148-08-1 | |
| Record name | Methyl propyl tetrasulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87148-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl propyl tetrasulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087148081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl propyl tetrasulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl propyl tetrasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Synthesis and Synthetic Methodologies for Methyl Propyl Tetrasulphide
Classical and Contemporary Approaches to Alkyl Polysulfide Synthesis
The synthesis of alkyl polysulfides, including tetrasulfides like methyl propyl tetrasulfide, has evolved from classical methods to more refined contemporary strategies that offer greater control and efficiency.
Direct Sulfurization Reactions
Direct sulfurization involves the reaction of olefins with sulfurating agents. tandfonline.comrsc.org For instance, heating alkenes with elemental sulfur can produce branched polysulfides. rsc.org While historically used for producing lubricant additives, this method often results in complex mixtures. rsc.orggoogleapis.com A more controlled approach involves reacting a mercaptan with sulfur in the presence of a basic catalyst. tandfonline.com This method allows for greater control over the resulting polysulfide distribution. tandfonline.com Initially, high-rank polysulfides (containing many sulfur atoms) are formed, which then react further with the mercaptan to produce lower-rank polysulfides. tandfonline.com
Another classical method involves the use of sulfur halides. Treating a thiol with sulfur monochloride (S2Cl2) is a known route to synthesize tetrasulfides. acs.org This method is tolerant of varying thiol nucleophilicity. acs.org For example, a general procedure for synthesizing alkyl tetrasulfides involves cooling a solution of S2Cl2 in dry ether and then adding a solution of the desired alkyl thiol and triethylamine. acs.org
| Step | Description | Reagents and Conditions |
|---|---|---|
| 1 | Preparation of Sulfur Monochloride Solution | S2Cl2 in dry ether, cooled to -78 °C. |
| 2 | Preparation of Thiol Solution | Alkyl thiol and Et3N in dry ether. |
| 3 | Reaction | Thiol solution is added dropwise to the S2Cl2 solution over 1 hour at -78 °C. |
| 4 | Stirring | The reaction mixture is stirred for an additional 30 minutes at -78 °C. |
| 5 | Work-up | The reaction is warmed to room temperature, quenched with water, and the organic layer is separated, washed, dried, and concentrated. |
Carbon-Sulfur Cross-Coupling Strategies
Modern synthetic chemistry has seen the rise of cross-coupling reactions to form carbon-sulfur bonds with high precision. While traditional methods often involve pre-sulfurated substrates, which can lead to side reactions, contemporary strategies focus on more direct and selective approaches. d-nb.info
Nickel-catalyzed cross-coupling reactions have shown significant promise. For instance, a mechanochemical approach using a nickel catalyst can efficiently couple various bromides with disulfides. rsc.org Palladium-catalyzed reactions have also been developed for C-S cross-coupling. organic-chemistry.org One such method uses indium tri(organothiolate) derivatives as effective nucleophilic partners with a palladium catalyst to produce functionalized sulfides with high atom efficiency and selectivity. organic-chemistry.org
Photocatalysis represents a frontier in C-S bond formation. Polysulfide anions themselves can act as visible-light photoredox catalysts for aryl cross-couplings. chemrxiv.org This approach leverages the complex redox chemistry of polysulfide anions in solution to drive the desired coupling reactions. chemrxiv.org
Nucleophilic Substitution Reactions in Polysulfide Formation
Nucleophilic substitution is a fundamental reaction type for constructing polysulfide chains. This can involve the reaction of a polysulfide anion with an alkyl halide. researchgate.net For example, electrochemically generated polysulfide ions, such as S3•− and S82−, readily react with activated haloaromatics. researchgate.net
The reactivity of electrogenerated polysulfide ions towards acyl chlorides has also been studied, leading to the formation of diacyl disulfides. rsc.org More relevant to methyl propyl tetrasulfide, the reaction of chloroacetanilides with polysulfides (Sn2-) has been shown to occur via nucleophilic substitution, resulting in products with multiple sulfur atoms. acs.org The synthesis of bis-[3-(triethoxysilyl)propyl] tetrasulfide (TESPT) often involves the nucleophilic substitution of chloropropyl triethoxysilane (B36694) with a sodium polysulfide intermediate. google.comacs.org
The reactions of elemental sulfur and polysulfides with nucleophiles like cyanides and phosphines have been studied computationally to understand the underlying mechanisms, which can involve nucleophilic decomposition and intramolecular cyclization. nih.gov
Regioselective and Stereoselective Synthesis Considerations
Achieving regioselectivity and stereoselectivity is a key challenge in the synthesis of complex molecules, including unsymmetrical polysulfides.
Regioselectivity refers to the preferential reaction at one site over another. In the context of polysulfide synthesis, this is crucial when constructing unsymmetrical molecules like methyl propyl tetrasulfide to avoid the formation of symmetrical byproducts (e.g., dimethyl tetrasulfide and dipropyl tetrasulfide). Base-promoted reactions of dithioates with active methylene (B1212753) isocyanides have been shown to proceed with high regioselectivity to form substituted thiazoles. rsc.org Similarly, the synthesis of tetrazolium salts through the activation of secondary amides demonstrates high regioselectivity. nih.gov In polysulfide synthesis, controlling which sulfur atom of a polysulfide chain reacts or which thiol adds to a sulfur source is a significant challenge.
Stereoselectivity involves the preferential formation of one stereoisomer over another. While more commonly discussed in the context of chiral centers or geometric isomers in larger molecules, it can be relevant in certain synthetic routes. For example, stereoselective one-pot procedures have been developed for β-alkylsulfide enol esters. rsc.org The Julia-Kocienski olefination has been adapted for the stereoselective synthesis of trisubstituted (Z)-alkenes from ketones. organic-chemistry.org Furthermore, methods for the stereoselective synthesis of tetrasubstituted alkenes have been developed using a sequential carbocupration and a novel sulfur-lithium exchange. nih.gov While direct stereoselective synthesis of a simple acyclic molecule like methyl propyl tetrasulfide is less of a focus, the principles are critical in the synthesis of more complex sulfur-containing natural products and pharmaceuticals.
Development of Novel Synthetic Pathways for Alkyl Tetrasulfides
Research continues to explore new and more efficient ways to synthesize alkyl tetrasulfides. One area of innovation is the development of novel reagents. For instance, a library of broad-spectrum polysulfurating reagents (R–S–S–OMe) has been designed for the direct introduction of a disulfide unit. d-nb.info
Photocatalysis is also a rapidly developing field for novel synthetic pathways. A photocatalytic radical substitution strategy has been developed for the efficient synthesis of asymmetric disulfides using tetrasulfides as catalysts. rsc.org Another novel photocatalytic method allows for the direct conversion of carboxylic acids into disulfides. rsc.org Manganese(III)-mediated radical reactions of diphenylphosphine (B32561) oxides with tetrasulfides provide an efficient route to dithiophosphates, showcasing the utility of tetrasulfides as synthons. acs.orgacs.org
Computational tools are also being employed to predict novel synthetic pathways for desired chemicals, which could be applied to the synthesis of specific polysulfides. researchgate.net These methods use retrosynthesis models and prioritization algorithms to identify promising reaction routes. researchgate.net
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Novel Polysulfurating Reagents | Design of reagents like R–S–S–OMe for direct disulfide introduction. | Broad-spectrum, scalable synthesis. | d-nb.info |
| Photocatalytic Radical Substitution | Use of tetrasulfides as catalysts for asymmetric disulfide synthesis. | Efficient, utilizes visible light. | rsc.org |
| Manganese(III)-Mediated Radical Reactions | Reaction of phosphine (B1218219) oxides with tetrasulfides to form dithiophosphates. | High chemoselectivity. | acs.orgacs.org |
| Computational Pathway Prediction | In silico design of novel metabolic or chemical pathways. | Retrosynthesis models, prioritization algorithms. | researchgate.net |
Scalability and Process Optimization in Methyl Propyl Tetrasulphide Production
Scaling up the synthesis of a chemical from the laboratory to an industrial scale presents numerous challenges that require careful process optimization. This involves improving reaction efficiency, minimizing waste, and ensuring economic viability.
For polysulfide production, continuous processes are often favored for scalability. A continuous process for manufacturing dialkyl disulfides and polysulfides has been developed, which involves reacting an alkene with hydrogen sulfide (B99878) to form a mercaptan, followed by reacting the mercaptan with molten sulfur over a zeolite catalyst. google.com The ratio of sulfur to mercaptan can be adjusted to favor the production of either disulfides or higher polysulfides. google.com
Process optimization also involves the careful selection of catalysts and reaction conditions to maximize yield and purity. utwente.nl For instance, in the synthesis of bis-[3-(triethoxy silyl (B83357) propyl)]-tetrasulfide, the use of a sodium catalyst and anhydrous conditions is crucial for improving the conversion rate and quality of the final product. google.com The optimization of parameters such as temperature, residence time, and reactant concentrations is critical for achieving the desired product characteristics. utwente.nl
Furthermore, advancements in coating and material synthesis technologies, such as the sol-gel process, highlight the importance of process optimization for achieving desired material properties, a principle that is equally applicable to chemical synthesis. researchgate.net The surface modification of nanomaterials, for example, requires careful control of reaction parameters to ensure proper functionalization and dispersion. mdpi.com These broader principles of process control and optimization are directly relevant to the large-scale production of specialty chemicals like methyl propyl tetrasulfide.
Advanced Spectroscopic and Chromatographic Characterization of Methyl Propyl Tetrasulphide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For methyl propyl tetrasulphide (CH₃-S-S-S-S-CH₂CH₂CH₃), ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
In ¹H NMR spectroscopy, the chemical shift (δ), integration, and signal splitting (multiplicity) of proton signals reveal the electronic environment and connectivity of hydrogen atoms. The expected ¹H NMR spectrum of this compound would display four distinct signals corresponding to the four non-equivalent sets of protons.
The protons on the methyl group (a) adjacent to the tetrasulphide chain are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The protons of the propyl group would show a more complex pattern: the methylene (B1212753) group (b) directly attached to the sulfur chain would likely be a triplet, split by the adjacent methylene group (c). The central methylene group (c) would experience splitting from both neighboring CH₂ (b) and CH₃ (d) groups, resulting in a complex multiplet, likely a sextet. Finally, the terminal methyl group (d) of the propyl chain would appear as a triplet, split by the adjacent methylene group (c).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| a (CH₃-S₄) | ~2.4 - 2.6 | Singlet (s) |
| b (S₄-CH₂-C) | ~2.9 - 3.1 | Triplet (t) |
| c (C-CH₂-C) | ~1.7 - 1.9 | Sextet (sxt) |
| d (C-CH₃) | ~1.0 - 1.2 | Triplet (t) |
Note: Predicted values are based on general principles and data from analogous alkyl polysulphide structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected, one for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the attached atoms, with carbons bonded to the electron-withdrawing tetrasulphide chain appearing further downfield.
The carbon of the methyl group (a) would have a specific resonance, while the three carbons of the propyl chain (b, c, and d) would each give a separate signal, reflecting their different positions relative to the sulfur chain and the end of the alkyl group.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| a (CH₃-S₄) | ~25 - 35 |
| b (S₄-CH₂) | ~40 - 50 |
| c (-CH₂-) | ~20 - 30 |
| d (-CH₃) | ~10 - 15 |
Note: Predicted values are based on established ranges for similar functional groups.
Heteronuclear NMR (e.g., for polysulfide linkages)
While less common, heteronuclear NMR techniques could be employed to directly probe the sulfur atoms in the tetrasulphide linkage. ³³S NMR, for instance, is a potential tool for studying the chemical environment of sulfur nuclei. However, its application is often limited by the low natural abundance and quadrupolar nature of the ³³S isotope, which results in broad signals and low sensitivity. In the context of this compound, ³³S NMR could theoretically distinguish between the two different sulfur environments: the two terminal sulfur atoms bonded to the alkyl groups and the two central sulfur atoms bonded only to other sulfur atoms. This would provide direct evidence for the structure and integrity of the tetrasulphide chain.
Vibrational Spectroscopy Applications for Bond Analysis
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups and analyzing the nature of chemical bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, the FTIR spectrum would be dominated by absorptions corresponding to C-H bond stretching and bending vibrations.
C-H Stretching: Strong bands are expected in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the methyl and propyl groups.
C-H Bending: Absorptions corresponding to the bending vibrations of the CH₂ and CH₃ groups would appear in the 1375-1470 cm⁻¹ range.
C-S Stretching: Weaker absorptions for the carbon-sulfur (C-S) stretch are typically found in the 600-800 cm⁻¹ region.
S-S Stretching: The sulfur-sulfur (S-S) stretching vibrations in polysulfides are often weak in FTIR and appear in the 400-500 cm⁻¹ range.
Table 3: Characteristic FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend (CH₂/CH₃) | 1375 - 1470 | Medium |
| C-S Stretch | 600 - 800 | Weak-Medium |
Raman Spectroscopy
Raman spectroscopy is a light-scattering technique that is complementary to FTIR. It is particularly sensitive to the vibrations of non-polar or weakly polar bonds. This makes it an excellent method for analyzing the sulfur-sulfur bonds in the tetrasulphide chain, which are often weak or inactive in FTIR spectra.
The Raman spectrum of this compound would clearly show:
S-S Stretching: A strong, characteristic peak for the S-S bond stretch is expected in the 400-500 cm⁻¹ region. This is often the most informative peak for confirming the presence of the polysulphide linkage.
C-S Stretching: The C-S stretch (600-800 cm⁻¹) would also be visible, often with greater intensity than in the FTIR spectrum.
C-H Stretching and Bending: The C-H vibrations would also be present, complementing the data obtained from FTIR.
The ability of Raman spectroscopy to provide a strong signal for the S-S bond makes it an invaluable tool for confirming the integrity of the tetrasulphide chain and distinguishing it from other polysulfides (e.g., di- or trisulphides).
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Hyphenated Mass Spectrometry Techniques for Identification and Quantification
Hyphenated mass spectrometry techniques are powerful tools for the detailed characterization of this compound. By combining the separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry, these methods allow for both the identification and quantification of this compound in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification.
For quantitative analysis, a calibration curve is typically constructed using standards of known concentrations. The response of the detector to the analyte is measured and plotted against the concentration, allowing for the determination of the concentration of this compound in an unknown sample. The use of an internal standard is often employed to improve the accuracy and precision of the quantification.
Challenges in the GC-MS analysis of sulfur compounds can include their reactive nature and potential for thermal degradation in the injector or column. acs.org Therefore, optimization of GC parameters such as injector temperature and column type is crucial for accurate analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable technique for the analysis of less volatile or thermally labile compounds that are not amenable to GC-MS. While this compound is volatile, LC-MS can be particularly useful for the analysis of mixtures containing a range of polysulphides with varying chain lengths and polarities.
In LC-MS analysis, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer for detection.
The application of LC-MS to the analysis of polysulphides has been demonstrated in various fields. For example, high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) has been used for the speciation and quantification of polysulphide anions. rsc.orgrsc.org Additionally, LC coupled with high-resolution mass spectrometry (HRMS) has been employed to identify and characterize thiolated polysulphides in wine. nih.gov
For the analysis of neutral polysulphides like this compound, reversed-phase HPLC is often used. The choice of ionization source is critical for successful LC-MS analysis. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used techniques, sometimes requiring derivatization of the polysulphides to enhance ionization efficiency. rsc.org
The table below summarizes the applicability and typical considerations for GC-MS and LC-MS in the analysis of this compound.
| Technique | Analyte Volatility | Key Advantages | Common Challenges |
| GC-MS | Volatile | High resolution, established libraries for identification | Potential for thermal degradation of analyte |
| LC-MS | Non-volatile to semi-volatile | Suitable for thermally labile compounds | May require derivatization for optimal ionization |
Chromatographic Separation Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for the separation of this compound from complex mixtures and for the assessment of its purity. The choice of chromatographic method depends on the properties of the analyte and the matrix in which it is present.
Gas Chromatography (GC)
Gas chromatography (GC) is a widely used technique for the separation of volatile sulfur compounds. azom.comsilcotek.comkaycantest.com50megs.com The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column. The retention time, which is the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.
For this compound, the NIST WebBook provides a normal alkane retention index (RI) of 1369 on a non-polar SE-30 capillary column. nist.gov Retention indices are a standardized measure of retention that can help in the identification of compounds by comparing experimental values to literature data.
The choice of the GC column is critical for achieving good separation of sulfur compounds. A variety of stationary phases are available, ranging from non-polar to polar, allowing for the optimization of the separation based on the specific analytes of interest. Detectors commonly used for the analysis of sulfur compounds include the flame ionization detector (FID), the flame photometric detector (FPD), and the sulfur chemiluminescence detector (SCD), the latter two offering selective detection of sulfur-containing compounds.
Gel Permeation Chromatography (GPC) for Oligomeric Species
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. lucideon.comsmithers.com This method is particularly well-suited for the analysis of polymers and oligomers. In the context of polysulphides, GPC can be used to separate and analyze mixtures of oligomeric species with varying numbers of sulfur atoms.
In GPC, a solution of the sample is passed through a column packed with porous beads. lucideon.com Larger molecules, which are excluded from the pores, travel through the column more quickly and elute first. Smaller molecules can enter the pores, leading to a longer path and later elution. This separation mechanism allows for the characterization of the molecular weight distribution of a sample. lucideon.com
While specific applications of GPC for the analysis of this compound are not extensively documented in readily available literature, the principle of the technique makes it suitable for separating it from higher or lower molecular weight polysulphides that may be present as impurities or as part of a complex mixture. The choice of solvent and column packing material is crucial and depends on the solubility and size range of the analytes.
The following table outlines the principles and applications of GC and GPC for the analysis of this compound.
| Technique | Separation Principle | Primary Application for this compound |
| Gas Chromatography (GC) | Partitioning between mobile and stationary phases based on volatility and polarity. | Purity assessment and quantification in volatile mixtures. |
| Gel Permeation Chromatography (GPC) | Separation based on molecular size and hydrodynamic volume. | Analysis of oligomeric polysulphide mixtures and separation from higher molecular weight species. |
Analytical Method Development and Validation for Trace Analysis
The development and validation of analytical methods are crucial for ensuring the accuracy, reliability, and sensitivity of the determination of this compound, especially at trace levels. This process involves several key steps, from sample preparation to the establishment of performance characteristics.
Given the volatility and often low concentrations of sulfur compounds in various matrices, sample preparation is a critical step to extract and concentrate the analyte of interest. nih.govnih.gov Headspace solid-phase microextraction (HS-SPME) is a commonly used technique for the extraction of volatile sulfur compounds from solid and liquid samples. nih.govnih.govresearchgate.net This method involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC injector for desorption and analysis. Optimization of SPME parameters, such as fiber coating, extraction time, and temperature, is essential for achieving high sensitivity. nih.govnih.govresearchgate.net
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (R²) of the calibration curve. mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). mdpi.com
Accuracy: The closeness of the mean of a set of results to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.
Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
For trace analysis of this compound, the use of sensitive and selective detectors, such as a mass spectrometer or a sulfur chemiluminescence detector, is highly advantageous. A well-developed and validated analytical method ensures that the data generated is reliable for its intended application, whether it be for quality control, research, or regulatory purposes.
Chemometric Approaches in Spectroscopic Data Analysis
Chemometric approaches are instrumental in extracting meaningful information from complex spectroscopic datasets, which are often characterized by a high degree of dimensionality and overlapping signals. In the analysis of this compound and related volatile sulfur compounds (VSCs), these multivariate statistical methods can uncover subtle patterns and correlations within the spectral data that are not apparent through univariate analysis. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are particularly valuable for data exploration, pattern recognition, and classification.
The application of chemometrics to spectroscopic data, such as that obtained from Raman or infrared spectroscopy, allows for the reduction of data complexity. europeanpharmaceuticalreview.com PCA, an unsupervised method, is often employed to identify the principal sources of variation within a dataset without prior knowledge of the sample classes. tudublin.ie It achieves this by transforming the original variables into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data, enabling the visualization of sample groupings and trends in a lower-dimensional space. tudublin.ie
For instance, in a hypothetical study analyzing Raman spectra of this compound under different processing conditions, PCA could be used to differentiate between samples based on subtle shifts in vibrational modes associated with the S-S and C-S bonds. researchgate.net While specific experimental data on the chemometric analysis of this compound is not extensively available in public literature, the principles can be illustrated with a representative dataset.
Consider a scenario where Raman spectra are collected from multiple batches of a product containing this compound, with some batches being of acceptable quality and others being of unacceptable quality due to variations in the polysulfide chain length or the presence of impurities. A PCA model could be built from this spectral data to visualize the separation between the two classes.
To illustrate this, a simulated dataset representing the scores of the first two principal components (PC1 and PC2) from such an analysis is presented below. These scores are calculated from the spectral data and represent the projection of each sample onto the principal components.
| Sample ID | Batch Quality | PC1 Score | PC2 Score |
|---|---|---|---|
| Batch_A_01 | Acceptable | -2.5 | 1.1 |
| Batch_A_02 | Acceptable | -2.8 | 1.5 |
| Batch_A_03 | Acceptable | -3.1 | 0.9 |
| Batch_U_01 | Unacceptable | 2.2 | -1.3 |
| Batch_U_02 | Unacceptable | 2.5 | -1.6 |
| Batch_U_03 | Unacceptable | 2.8 | -1.1 |
In this hypothetical PCA scores plot, the "Acceptable" and "Unacceptable" batches would ideally form distinct clusters, indicating that the spectroscopic variations captured by PC1 and PC2 are related to the quality of the product. The loadings plot for each PC would then reveal which specific Raman shifts (wavenumbers) are most influential in this separation, potentially corresponding to the vibrational modes of the tetrasulphide linkage or impurity-related peaks.
Following an exploratory analysis with PCA, a supervised method like PLS-DA can be employed to build a predictive model for classifying new, unknown samples. mdpi.com PLS-DA is particularly useful when the number of variables is much larger than the number of samples, a common scenario in spectroscopic analysis. researchgate.net It combines features of partial least squares regression with the classification power of a discriminant analysis method.
A PLS-DA model would be calibrated using a training set of spectra from samples with known class memberships (e.g., "Acceptable" and "Unacceptable"). The performance of the model is then evaluated using a separate validation set. The model's effectiveness is often assessed by its accuracy, sensitivity, and specificity in correctly classifying the samples.
A confusion matrix is a common tool to summarize the performance of a classification model. The following table provides a hypothetical confusion matrix for a PLS-DA model developed to classify batches based on their spectroscopic signatures.
| Predicted Class | ||
|---|---|---|
| Actual Class | Acceptable | Unacceptable |
| Acceptable | 48 | 2 |
| Unacceptable | 3 | 47 |
This table would indicate a high level of accuracy, with only a small number of misclassifications. Such a model could then be implemented for rapid, non-destructive quality control of products containing this compound.
While the direct application of these chemometric techniques to this compound is not widely documented in peer-reviewed literature, their successful implementation in the broader analysis of volatile sulfur compounds and other complex chemical mixtures provides a strong basis for their utility in the advanced characterization of this specific tetrasulphide. frontiersin.orgthegoodscentscompany.com
Chemical Reactivity and Mechanistic Studies of Methyl Propyl Tetrasulphide
Sulfur-Sulfur Bond Cleavage and Exchange Reactions
The sulphur-sulphur (S-S) bonds are the most reactive sites in methyl propyl tetrasulphide. These bonds can undergo cleavage through several mechanisms, including nucleophilic, electrophilic, and radical pathways. The cleavage of S-S bonds is a fundamental process in the chemistry of polysulphides.
Nucleophilic Cleavage : Nucleophiles readily attack the sulphur atoms of the tetrasulphide chain. For instance, phosphines have been shown to mediate the cleavage of sulphur-sulphur bonds in related cyclic dithione dimers, leading to the formation of new sulphur-containing heterocycles. nsf.gov Triphenylphosphine can cause the thermal extrusion of a sulphur atom from a dithione dimer to form a 1,2,5-trithiepin. nsf.gov Similarly, reaction with P(NMe2)3 results in heterolytic cleavage of the S-S bonds. nsf.gov
Thiol-Disulphide Exchange : In the presence of thiols, tetrasulphides can undergo exchange reactions. These reactions are critical in biological systems and polymer chemistry. Disulphide bonds can be cleaved at an alkaline pH by reacting with an excess of a reagent disulphide in the presence of catalytic amounts of a thiol. nih.gov This process results in the formation of a mixed disulphide. nih.gov
Other Reagents : Various reagents can facilitate S-S bond cleavage. For example, a catalytic amount of nitric oxide (NO) in the presence of oxygen can cleave disulphide bonds, leading to disproportionation reactions and the formation of unsymmetrical disulphides. nih.gov Metal-free methods using reagents like N-bromosuccinimide (NBS) can also achieve selective cleavage of related C-S bonds to generate disulphides. organic-chemistry.org
These cleavage and exchange reactions are central to the dynamic nature of polysulphide chemistry, allowing for the formation and breaking of sulphur linkages under specific conditions.
Oxidation and Reduction Pathways of Alkyl Tetrasulfides
The sulphur atoms in this compound can exist in various oxidation states, making the compound susceptible to both oxidation and reduction. libretexts.org The interconversion between different polysulphide chain lengths is essentially a redox process.
Oxidation: Mild oxidation of sulphur compounds typically involves the sulphur atom rather than the carbon backbone. libretexts.org The oxidation of alkyl tetrasulphides can lead to the formation of various sulphur oxyacids and related species. The specific products depend on the nature of the oxidizing agent and the reaction conditions. For instance, the electrophilic oxidation of di-t-butyl tetrasulphide with m-chloroperoxybenzoic acid (m-CPBA) has been shown to be regiospecific, occurring at the external sulphur atoms rather than the internal ones. acs.org This leads to the synthesis of sulfinyl sulfonyl dithioanhydrides. acs.org Enzymes can also serve as highly selective catalysts for organic reactions, and materials mimicking their active sites, such as metallic MoS2 nanosheets, have been developed to efficiently oxidize organic sulphides. rsc.org
Reduction: Reduction of tetrasulphides typically involves the cleavage of S-S bonds to form shorter polysulphides, disulphides, or thiols. Common laboratory reducing agents like sodium borohydride can reduce disulphides to thiols. libretexts.org In biological systems, the coenzyme glutathione is a key redox agent responsible for the formation and degradation of disulphide bridges in proteins. libretexts.org
The general principle of organic redox reactions involves a change in the number of bonds to hydrogen or heteroatoms. Oxidation increases the number of bonds to heteroatoms (like oxygen) or decreases bonds to hydrogen, while reduction decreases bonds to heteroatoms and increases bonds to hydrogen. libretexts.org
| Reaction Type | General Transformation | Example Reagent |
|---|---|---|
| Oxidation | Alkyl Tetrasulphide → Sulphur Oxyacids/Shorter Polysulphides | m-CPBA |
| Reduction | Alkyl Tetrasulphide → Disulphides/Thiols | Sodium Borohydride, Thiols |
Radical Reactions and Polymerization Mechanisms in Polysulfide Systems
This compound can participate in radical reactions, which are important in antioxidant mechanisms and polymerization processes. Tetrasulphides are known to prevent the oxidation of petroleum products through radical reactions. chemistryworld.com
Radical Scavenging : The relatively weak S-S bonds can be cleaved homolytically by radicals, leading to the formation of sulphur-centred radicals. These radicals can then participate in termination reactions, effectively acting as antioxidants. The mechanism of disulphide bond cleavage can be initiated by radicals, with studies showing that direct radical attack on a sulphur atom (SH2 mechanism) is a favoured pathway. rsc.org This process has a substantially lower activation energy than competing peptide backbone cleavage. rsc.org
Polymerization : Polysulphides are integral to certain types of polymers. The synthesis of polysulphide polymers, often called thiokols, can occur through step-growth polymerization. youtube.com These polymers are known for their durability, flexibility, and resistance to chemicals and weathering, making them useful as sealants. youtube.com Radical polymerization is a common method in polymer science and can be applied to a wide range of monomers. nih.gov In some systems, radical ring-opening polymerization of sulphur-containing monomers is used to create poly(disulfide)s. chemrxiv.org The dynamic covalent nature of the S-S bond, however, presents challenges in controlling the polymerization process. chemrxiv.org
The involvement of polysulphides in radical reactions is a key aspect of their chemical behaviour, with implications for both their stability and their application in materials science.
Kinetic and Thermodynamic Aspects of this compound Reactions
The kinetics and thermodynamics of reactions involving this compound are governed by factors such as bond strengths, activation energies, and the stability of intermediates and products. While specific data for this compound is scarce, general principles for alkyl polysulphides can be applied.
Thermodynamics : The S-S single bond is significantly stronger than the O-O single bond in peroxides, and the S-H bond is weaker than the O-H bond. libretexts.org This thermodynamic difference favours the formation of disulphides from thiols over the formation of peroxides from alcohols. libretexts.org The stability of polysulphide intermediates is often low, making them kinetically and thermodynamically unstable and difficult to probe experimentally. chemrxiv.org
Kinetics : The rate of S-S bond cleavage is influenced by the nature of the attacking species and the steric hindrance around the sulphur atoms. For instance, steric hindrance in alkyl disulphides has been observed to slow down the reaction rate of cleavage by nitric oxide. nih.gov In controlled polymerization reactions, a linear relationship between the molecular weight of the resulting polymer and monomer conversion, along with low dispersity, indicates good control over the reaction kinetics. chemrxiv.org
A study on the solution thermodynamics of various alkyl lactates in high-pressure CO2 provides a framework for how phase behaviour can be investigated, showing that solubility is dependent on temperature, pressure, and the nature of the alkyl group. nih.gov Similar systematic studies would be required to fully characterize the kinetic and thermodynamic parameters for this compound.
| Parameter | General Trend for Alkyl Polysulphides | Influencing Factors |
|---|---|---|
| S-S Bond Strength | Relatively weak compared to C-C or C-H bonds | Chain length, substituents |
| Reaction Rate | Dependent on nucleophile/radical strength and steric hindrance | Temperature, solvent, catalyst |
| Intermediate Stability | Polysulphide intermediates are often transient and unstable | Chain length, leaving group ability |
Computational Chemistry and Reaction Pathway Modeling
Computational simulations have become an essential tool for understanding complex reaction mechanisms that are difficult to study experimentally. chemrxiv.orgchemrxiv.org Density Functional Theory (DFT) is a commonly employed method for modeling reactions in organosulphur chemistry due to its balance of accuracy and computational efficiency. nih.gov
Mechanism Elucidation : Computational studies can elucidate reaction pathways by calculating the energies of reactants, transition states, and products. nih.gov For instance, DFT calculations have been used to provide a comprehensive picture of the mechanisms for the reaction of elemental sulphur and polysulphides with nucleophiles like cyanide and phosphines. chemrxiv.org These studies found that for long polysulphides, intramolecular cyclization is the most favourable decomposition pathway, while for shorter chains, a mix of unimolecular decomposition and nucleophilic attack is expected. chemrxiv.org
Pathway Prediction : Advanced computational protocols can explore potential energy surfaces to identify reaction pathways and predict transition states. chemrxiv.org These methods can aid in the discovery of new reactions and help in constructing kinetic models. chemrxiv.org The development of reaction path-finding methods, which construct a graph connecting reactants and products on a quantum chemical energy landscape, is useful for elucidating complex reactions. rsc.org
For this compound, computational modeling could predict the regioselectivity of nucleophilic attack, the bond dissociation energies of the different S-S bonds, and the activation barriers for various decomposition and exchange reactions, providing insights that are challenging to obtain through experimental means alone.
Research on the Interaction of Methyl Propyl Tetrasulphide with Inorganic and Polymeric Materials
Interface Chemistry and Surface Modification Studies
The ability of methyl propyl tetrasulphide and related compounds to modify surfaces is central to its function as a coupling agent. This modification involves altering the surface chemistry of inorganic materials to improve their compatibility with organic polymers.
Grafting density is a critical parameter that quantifies the number of molecules chemically bound to a unit of surface area. It directly influences the effectiveness of surface modification. For organosilane compounds, which are structurally related to functionalized polysulfides used in industry, grafting density can be determined using several analytical techniques.
Methods for Determination:
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a modified substrate as it is heated. The weight loss corresponding to the decomposition of the grafted organic layer can be used to calculate the amount of grafted material. nih.gov From this, the molar percentage and grafting density (often expressed in molecules per nm²) can be derived. nih.govresearchgate.netnsf.gov
Infrared (IR) Spectroscopy: Techniques like infrared external-reflection spectroscopy can be used to analyze the molecular orientation of self-assembled monolayers (SAMs). By comparing the spectra to a known standard assumed to have full coverage, the surface coverage of the sample can be confirmed. nih.govjst.go.jp
Nuclear Reaction Analysis (NRA): NRA is a highly sensitive method for quantitatively analyzing the elemental composition on a surface. By bombarding the surface with an ion beam and detecting the products of nuclear reactions, the precise number of atoms (e.g., carbon-12) per unit area can be determined, which directly relates to the surface coverage of the organic molecule. acs.orgfigshare.com
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements on a surface, which can be used to confirm the presence of the grafted layer and estimate its coverage.
The grafting density of silane (B1218182) coupling agents on silica (B1680970) is influenced by factors such as the size of the silane molecule (alkyl chain length) and reaction conditions. nih.gov For instance, bulkier silane molecules may inhibit the approach of new molecules to adjacent surface sites, leading to a lower grafting density. nih.gov
Table 1: Representative Grafting Density Data for Organosilanes on SiO₂
| Silane Coupling Agent | Molar Percentage of Grafted Silane (mol%) | Calculated Grafting Density (molecules/nm²) | Analytical Method |
|---|---|---|---|
| Trichlorohexylsilane | 1.57 | 1.43 | TGA |
| (3-Mercaptopropyl)trimethoxysilane (TMPS) | 1.56 - 3.00 | 0.79 - 1.51 | TGA |
| Alkyl Thiols on Au | - | 3.5 ± 0.2 | NRA/RBS |
| Oligophenylene Thiols on Au | - | 3.5 ± 0.2 | NRA/RBS |
Data is illustrative and compiled from various sources studying different organosilanes to demonstrate typical values. nih.govnsf.govacs.org
The interaction of molecules like this compound with inorganic fillers such as silica occurs through two primary mechanisms: physisorption and chemisorption.
Physisorption: This involves weaker, non-covalent interactions, such as van der Waals forces and hydrogen bonding. In the case of silica, the surface is typically covered with silanol (B1196071) groups (Si-OH). A molecule containing polarizable sulfur atoms and alkyl groups can physically adsorb onto the silica surface. This initial adsorption is often a precursor to chemisorption. For example, studies on peptides with silica surfaces show that hydrogen bonds between polar groups in the molecule and the surface silanol groups contribute significantly to adsorption. nih.gov
Chemisorption: This is a stronger interaction involving the formation of covalent chemical bonds between the molecule and the filler surface. For organosilanes, this process is well-documented. It typically involves:
Hydrolysis: Alkoxy groups on the silane (e.g., -OCH₃ or -OC₂H₅) react with trace amounts of water to form reactive silanol groups (Si-OH).
Condensation: These newly formed silanol groups on the molecule react with the silanol groups on the silica surface, forming stable siloxane bonds (Si-O-Si) and releasing water. mdpi.com A single molecule can form multiple bonds with the surface, enhancing its attachment. researchgate.net
While this compound itself lacks the silane functional group for direct covalent bonding to silica, its industrial analogues, such as Bis[3-(triethoxysilyl)propyl] tetrasulfide (TESPT), are designed specifically for this purpose. The triethoxysilyl groups undergo hydrolysis and condensation to graft the entire molecule, including the propyl tetrasulphide portion, onto the silica surface. The tetrasulphide moiety is then oriented away from the surface, ready to interact with a polymer matrix.
Role in Polymer Science and Elastomer Reinforcement
In polymer composites, especially in rubber, inorganic fillers like silica and carbon black are added to enhance mechanical properties such as tensile strength, modulus, and tear resistance. mdpi.com The effectiveness of this reinforcement depends critically on the quality of the interface between the filler and the polymer matrix.
A strong interfacial interaction is necessary to transfer stress from the flexible polymer matrix to the rigid filler particles. mdpi.comnih.gov However, silica is inherently hydrophilic, while most elastomers (like natural rubber or styrene-butadiene rubber) are hydrophobic. This incompatibility leads to poor dispersion of the filler and weak interfacial adhesion.
This is where coupling agents containing a tetrasulphide group play a crucial role. After being grafted onto the silica surface (as described in 6.1.2), the organofunctional part of the molecule—the propyl tetrasulphide chain—extends into the polymer matrix. This chain is organophilic and compatible with the elastomer. During the vulcanization (crosslinking) process, the tetrasulphide group reacts with the polymer chains, forming a covalent bridge that chemically links the filler particle to the rubber matrix. specialchem.com This strong interfacial bond significantly improves filler dispersion and stress transfer, leading to enhanced reinforcement. mdpi.com
The tetrasulphide bond (-S-S-S-S-) is the key to both polymer grafting and crosslinking. Sulfur-sulfur bonds are relatively weak and can be cleaved under the conditions of rubber vulcanization (typically 140-180°C).
Mechanism:
Homolytic Cleavage: At vulcanization temperatures, the tetrasulphide bond can break homolytically to form sulfur-based radicals (e.g., RS₃• and RS•).
Hydrogen Abstraction: These highly reactive radicals can abstract a hydrogen atom from an allylic position on a polymer chain (a carbon atom adjacent to a double bond), creating a polymer macroradical.
Crosslinking: This polymer macroradical can then react with another sulfur radical, another polymer macroradical, or another sulfur-containing species to form a crosslink.
When the tetrasulphide is part of a coupling agent attached to a filler, this process results in the grafting of polymer chains directly onto the filler surface. Simultaneously, free sulfur or other sulfur-containing molecules in the compound react to form crosslinks between different polymer chains, creating the three-dimensional network that gives rubber its elasticity. upc.edumdpi.comresearchgate.net The polysulfide bridges formed can have varying numbers of sulfur atoms (e.g., C-Sₓ-C), which influences the final properties of the elastomer. researchgate.net The use of dynamic disulfide or polysulfide bonds can also introduce self-healing properties into the elastomer network. nih.gov
Corrosion Inhibition Mechanisms Involving Polysulfides and Metal Surfaces
Organosulfur compounds are effective corrosion inhibitors, particularly for metals like steel in acidic environments. onepetro.orgresearchgate.netscispace.comresearchgate.net The mechanism of inhibition is primarily based on the adsorption of the inhibitor molecules onto the metal surface, which blocks the active sites for corrosion.
The inhibition process involves the following steps:
Adsorption: The sulfur atoms in the tetrasulphide group have lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. This interaction leads to the adsorption of the molecule onto the surface. This can be a form of chemisorption. scielo.br
Film Formation: The adsorbed molecules, along with their alkyl groups, form a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive medium (e.g., acid). nih.gov The hydrophobic nature of the alkyl chains helps to repel water from the surface.
Blocking Anodic and Cathodic Sites: The protective film covers both anodic (where metal dissolution occurs) and cathodic (where hydrogen evolution occurs) sites, thereby slowing down both electrochemical reactions that constitute the corrosion process. For this reason, many organosulfur compounds are classified as mixed-type inhibitors. scielo.br
The effectiveness of inhibition typically increases with the concentration of the inhibitor, as this leads to greater surface coverage. researchgate.net The presence of multiple sulfur atoms in a polysulfide chain can enhance the adsorption and stability of the protective film, providing robust protection against corrosion. researchgate.net
Engineering Perspectives on Functional Materials Integration
Organosulfur compounds, as a broad class, are recognized for their utility in materials science. They are integral to the synthesis of various functional materials and play a crucial role in applications ranging from pharmaceuticals to electronics. The sulfur-containing functional groups in these molecules can interact with a variety of inorganic surfaces and can be incorporated into polymer matrices to modify their properties. However, translating these general characteristics to the specific case of this compound requires dedicated research that does not appear to have been published.
In the absence of direct research on this compound, a comprehensive and scientifically accurate discussion on its specific interactions and engineering applications in functional materials cannot be provided at this time. Further empirical studies would be necessary to generate the detailed findings and data tables requested.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for methyl propyl tetrasulphide, and how can purity be validated?
- Methodology : Synthesis typically involves controlled sulfurization reactions between methyl and propyl thiols under inert atmospheres. Purity validation employs gas chromatography (GC) coupled with mass spectrometry (MS) to detect trace impurities . Titration with iodine or UV-Vis spectroscopy can quantify sulfide bonds . For reproducibility, ensure reaction parameters (e.g., temperature, stoichiometry) are rigorously documented and cross-verified via nuclear magnetic resonance (NMR) for structural confirmation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Adhere to OSHA/NIOSH guidelines: use fume hoods, flame-resistant PPE, and ground equipment to mitigate flammability risks . Monitor airborne concentrations via real-time sensors (e.g., PID detectors) to stay below recommended exposure limits (RELs). Skin exposure requires immediate decontamination with non-polar solvents (e.g., hexane) followed by soap and water .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology : Fourier-transform infrared (FTIR) spectroscopy identifies S-S stretching vibrations (~500–550 cm⁻¹). High-resolution MS confirms molecular weight, while ¹H and ¹³C NMR elucidate alkyl chain configurations. For dynamic behavior, electron spin resonance (ESR) can detect radical intermediates during decomposition .
Advanced Research Questions
Q. How can experimental designs like Taguchi methods optimize reaction conditions for this compound synthesis?
- Methodology : Use an L16 orthogonal array to test variables (e.g., catalyst concentration, reaction time). Analyze signal-to-noise ratios to prioritize factors with the highest impact on yield. For example, tri-methoxy silyl propyl methacrylate increased hardness by 42% in analogous sulfide systems . Post-optimization, validate via ANOVA to distinguish significant variables from noise.
Q. What strategies resolve contradictions in reported thermal stability data for this compound?
- Methodology : Conduct differential scanning calorimetry (DSC) under varying heating rates (1–20°C/min) to identify decomposition kinetics. Compare results with thermogravimetric analysis (TGA) to distinguish volatilization from degradation. If discrepancies persist, perform meta-analysis of existing studies using Cochrane systematic review principles to isolate methodological biases (e.g., sample purity, instrument calibration) .
Q. How do environmental factors (e.g., UV radiation, pH) influence this compound’s stability, and how can degradation products be characterized?
- Methodology : Accelerated aging studies under controlled UV light (e.g., 254 nm) or acidic/alkaline conditions (pH 2–12) simulate degradation. Liquid chromatography (LC)-MS/MS identifies breakdown products like sulfonic acids or disulfides. ESR spectroscopy tracks radical formation during photolysis, as demonstrated in irradiated parabens .
Q. What computational models predict this compound’s reactivity in novel catalytic systems?
- Methodology : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for S-S and C-S bonds to predict cleavage pathways. Molecular dynamics (MD) simulations model solvent interactions. Validate predictions experimentally via kinetic isotope effects (KIEs) or isotopic labeling .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodology : Implement statistical process control (SPC) charts to monitor critical parameters (e.g., yield, purity). Use principal component analysis (PCA) to correlate variability with raw material quality or environmental fluctuations. Replicate synthesis in triplicate and apply Grubbs’ test to exclude outliers .
Q. What statistical approaches are recommended for reconciling conflicting bioactivity data in this compound studies?
- Methodology : Perform sensitivity analysis to assess the impact of experimental variables (e.g., cell line selection, assay type). Use hierarchical clustering to group studies by methodology, then apply random-effects models to estimate pooled effect sizes. Cochrane’s Q-test evaluates heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
